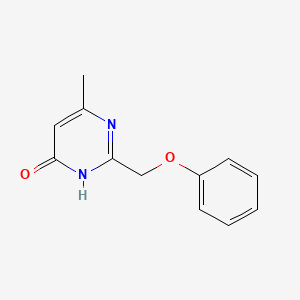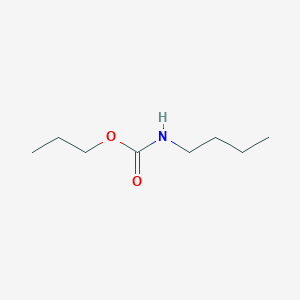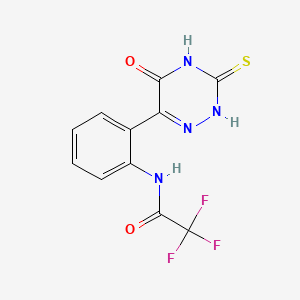![molecular formula C8H12N2O2S B12919214 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88570-33-6](/img/structure/B12919214.png)
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C7H10N2O2S. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Another method involves heating the starting materials with sodium methoxide in butanol, which leads to the formation of the desired pyrimidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
科学研究应用
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, derivatives of pyrimidinones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 5-Methoxy-6-methoxymethyl-2-methylsulfanylpyrimidin-4-ol
- 5-Methoxy-2-(2-methoxyethylsulfanyl)pyrimidin-4-ol
- 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one
Uniqueness
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88570-33-6 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2S/c1-5(13-3)7-9-4-6(12-2)8(11)10-7/h4-5H,1-3H3,(H,9,10,11) |
InChI 键 |
MHRFIYZFXMNHIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C(=O)N1)OC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)

![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

